molecular formula C22H18ClFN4O2 B4506500 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4506500
M. Wt: 424.9 g/mol
InChI Key: HHKDPXWTBYUHDC-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic acetamide derivative featuring a 5-chloroindole core linked via an ethyl chain to a pyridazinone moiety substituted with a 2-fluorophenyl group. The chloro and fluoro substituents likely enhance lipophilicity and binding interactions, while the pyridazinone may contribute to metabolic stability .

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O2/c23-15-5-6-19-17(11-15)14(12-26-19)9-10-25-21(29)13-28-22(30)8-7-20(27-28)16-3-1-2-4-18(16)24/h1-8,11-12,26H,9-10,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDPXWTBYUHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Key Observations:

Indole Modifications: The 5-chloro group in the target compound contrasts with the 6-fluoro substitution in . Chlorine’s larger atomic radius and higher lipophilicity may improve target binding compared to fluorine’s electron-withdrawing effects.

Pyridazinone/Phenyl Variations: The target’s 2-fluorophenyl group is simpler than the 4-fluoro-2-methoxyphenyl in . Methoxy groups increase solubility but may reduce CNS penetration due to polarity. Compound replaces pyridazinone with a triazole ring, which could enhance metabolic stability through resistance to oxidative degradation.

The hydroxyl group in improves aqueous solubility but may limit blood-brain barrier penetration.

Research Findings and Implications

While pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons allow hypotheses:

Pharmacokinetic Predictions

  • Lipophilicity : The target compound’s 5-chloro and 2-fluorophenyl groups likely confer higher logP (~3.5) compared to the 6-fluoro analogue (~3.0) , favoring better tissue distribution but possibly shorter half-life due to CYP450 metabolism.
  • Solubility : The absence of polar groups (e.g., methoxy in , hydroxyl in ) may limit aqueous solubility, necessitating formulation adjustments.

Target Engagement Hypotheses

  • The chloroindole-fluorophenyl-pyridazinone architecture resembles ligands for serotonin receptors or kinase inhibitors (e.g., JAK/STAT pathways).
  • The triazole in and pyridine in 6y suggest divergent targets, such as antifungal (triazole) or kinase (pyridine) applications.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C18H18ClFN4O2
Molecular Weight 368.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling pathways. The indole moiety is known for its ability to bind to various receptors, potentially modulating their activity. The presence of chloro and fluoro substituents enhances the compound's binding affinity and specificity, which may lead to inhibition or activation of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a structure-activity relationship (SAR) study indicated that modifications in the indole and pyridazine moieties can significantly affect the compound's efficacy.

Key Findings:

  • Inhibition of EGFR Pathway: The compound has shown promising results as an inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. In vitro assays reported an IC50 value in the nanomolar range, comparable to established EGFR inhibitors like osimertinib .
  • Induction of Apoptosis: The compound was found to induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This dual action suggests a potential mechanism for its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that the compound may possess antimicrobial activity. Its structural components are known to interact with bacterial membranes, potentially disrupting their integrity.

Study 1: Antiproliferative Evaluation

A recent study evaluated a series of indole derivatives, including this compound. The results indicated that this compound exhibited significant antiproliferative activity against several cancer cell lines with GI50 values ranging from 29 nM to 78 nM .

Study 2: Mechanistic Insights

Computational docking studies revealed favorable binding modes between the compound and EGFR active sites, supporting its role as a potent inhibitor. The study highlighted the importance of specific functional groups in enhancing binding affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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